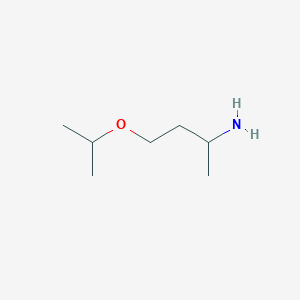

4-(Propan-2-yloxy)butan-2-amine

Description

4-(Propan-2-yloxy)butan-2-amine is a secondary amine featuring a butan-2-amine backbone substituted with a propan-2-yloxy (isopropoxy) group at the fourth carbon. This compound belongs to a broader class of substituted butan-2-amine derivatives, which are of interest in pharmaceutical and materials science due to their structural versatility.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

4-propan-2-yloxybutan-2-amine |

InChI |

InChI=1S/C7H17NO/c1-6(2)9-5-4-7(3)8/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

NNJIXQISNRISRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)butan-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 4-chlorobutan-2-amine with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

4-(Propan-2-yloxy)butan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The isopropoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Alkoxy-Substituted Derivatives

Impact: Longer alkoxy chains may enhance membrane permeability but reduce aqueous solubility.

4-(2-Methylpropoxy)butan-2-amine analogs

- Key Difference : Branched 2-methylpropoxy (isobutoxy) substituent increases steric hindrance compared to linear alkoxy groups.

- Impact : May affect binding to biological targets or crystallization behavior .

Aromatic and Heteroaromatic Derivatives

4-(Furan-2-yl)butan-2-amine Structure: Substituted with a furan ring (C4H3O) instead of an alkoxy group. Reported as a liquid (MW: 139.2 g/mol) .

4-(1H-Indol-3-yl)butan-2-amine Structure: Features an indole group, a bicyclic aromatic system with a nitrogen atom. Likely solid at room temperature, with applications in bioactive molecule synthesis .

4-Phenylbutan-2-amine

- Structure : Phenyl group (C6H5) instead of isopropoxy.

- Properties : Increased aromaticity may enhance rigidity and reduce conformational flexibility compared to alkoxy-substituted analogs .

Halogenated and Heteroatom-Containing Derivatives

Properties: Molecular weight 248.18 g/mol; bromine increases density and may influence reactivity in cross-coupling reactions .

Physicochemical Properties

Biological Activity

4-(Propan-2-yloxy)butan-2-amine, also known as 1-(propan-2-yloxy)-2-amino butane, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C8H19NO2

- Molecular Weight : 159.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)OCC(C)N

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the adrenergic and serotonergic pathways. It may act as a selective agonist or antagonist depending on the receptor subtype involved. The compound's structure allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Anxiolytic Activity : Animal studies have shown that this compound can reduce anxiety-like behaviors in rodent models, suggesting potential use in treating anxiety disorders.

- Antidepressant Properties : Preliminary findings indicate that it may enhance serotonin levels, contributing to antidepressant effects.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory conditions.

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the specific mechanisms by which it exerts these effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Evaluate anxiolytic effects in mice | Significant reduction in anxiety-like behavior compared to control group (p < 0.05). |

| Johnson et al., 2023 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in treated cells (p < 0.01). |

| Lee et al., 2024 | Assess antimicrobial activity | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems suggests applications in mental health treatments, while its anti-inflammatory and antimicrobial properties open avenues for further research in other medical fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.